2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

Physical Organic Chemistry Reactivity Prediction Medicinal Chemistry

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene (CAS 116370-63-9) is a fluorinated aromatic isocyanate featuring a reactive -NCO group at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF3) group at the 1-position on the benzene ring. This specific substitution pattern confers a unique electronic and steric profile compared to other fluorinated phenyl isocyanates, making it a strategic intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
Cat. No. B13608831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene
Molecular FormulaC8H3F4NO
Molecular Weight205.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=O)F)C(F)(F)F
InChIInChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H
InChIKeyLZQASWKDHGNIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene: A Distinct Fluorinated Aromatic Isocyanate Building Block


2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene (CAS 116370-63-9) is a fluorinated aromatic isocyanate featuring a reactive -NCO group at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF3) group at the 1-position on the benzene ring . This specific substitution pattern confers a unique electronic and steric profile compared to other fluorinated phenyl isocyanates, making it a strategic intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials . Its molecular formula is C8H3F4NO, with a molecular weight of 205.11 g/mol .

Why 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene Cannot Be Simply Replaced by Other Fluorinated Phenyl Isocyanates


Even within the narrow class of fluorinated phenyl isocyanates, seemingly minor changes in substitution pattern dramatically alter electronic properties, reactivity, and downstream molecular recognition. The unique ortho-fluoro and para-trifluoromethyl arrangement on the 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene scaffold creates a distinct electron-withdrawing environment [1] that directly influences the reactivity of the isocyanate group and the stability of resulting ureas or carbamates. Studies on epoxy resin modification demonstrate that 2,4-difluorophenyl isocyanate exhibits significantly higher reactivity than trifluoromethylphenyl isocyanates [2], underscoring that the presence and position of fluorine atoms critically dictate reaction outcomes. Substituting this specific regioisomer with a close analog like 2-fluoro-5-(trifluoromethyl)phenyl isocyanate risks altered reaction kinetics, different product regiochemistry, and potential failure in achieving desired biological or material performance.

Quantitative Evidence Guide: Differentiating 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene from Its Closest Analogs


Unique Substitution Pattern Differentiates Electronic Profile from Single-Substituent Analogs

The combination of a 2-fluoro and 4-isocyanato group on a 1-trifluoromethylbenzene core generates a distinct electronic environment not replicated by analogs bearing only a CF3 group or only a fluorine atom. Using Hammett substituent constants (σ) as a quantitative proxy for electron-withdrawing capacity, the target compound possesses a σm value of 0.34 for fluorine and a σp value of 0.54 for the trifluoromethyl group [1]. In contrast, 4-(trifluoromethyl)phenyl isocyanate (CAS 1548-13-6) lacks the ortho-fluorine (σm contribution = 0) and 2-fluorophenyl isocyanate (CAS 34846-90-7) lacks the para-CF3 group (σp contribution = 0). This difference in cumulative electron withdrawal directly modulates the electrophilicity of the isocyanate carbon, impacting reaction rates and the stability of intermediates.

Physical Organic Chemistry Reactivity Prediction Medicinal Chemistry

Regioisomeric Differentiation Dictates Reactivity and Product Outcomes vs. 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

The position of the isocyanate group relative to the fluorine and trifluoromethyl substituents is critical. While 2-fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6) is a commercially available isomer, its different substitution pattern leads to distinct steric and electronic effects. Studies on the reactivity of fluorinated aromatic isocyanates show that the extent of reaction with epoxy resins varies significantly among trifluoromethylphenyl isocyanate isomers, with meta-trifluoromethylphenyl isocyanate exhibiting the greatest extent of reaction based on IR peak reduction [1]. This class-level evidence confirms that regioisomers are not interchangeable; the 2-fluoro-4-isocyanato arrangement in the target compound is expected to yield a unique reaction profile compared to its 5-isocyanato counterpart.

Synthetic Chemistry Reaction Selectivity Material Science

High Certified Purity Supports Reproducible Synthesis Compared to Lower-Grade Alternatives

Reproducibility in chemical synthesis is highly dependent on the purity of starting materials. This compound is available with a certified purity of NLT 98% from MolCore, and the supplier operates under ISO certification . In comparison, a closely related isomer, 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, is commonly offered at 97% purity from major vendors . While a 1% difference may seem marginal, for multi-step syntheses or applications requiring high precision (e.g., pharmaceutical impurity profiling), starting with a higher guaranteed purity can reduce the need for additional purification steps and improve overall yield consistency.

Quality Control Procurement Synthetic Reliability

Fluorinated Isocyanate Core Provides Documented Advantages in Material Modification Over Non-Fluorinated Analogs

Fluorinated aromatic isocyanates, as a class, demonstrate superior performance in modifying epoxy resins to reduce moisture absorption. A study comparing various blocking reagents found that 2,4-difluorophenyl isocyanate was a more effective blocking reagent than trifluoromethylphenyl isocyanates due to its higher reactivity, leading to a reduction in equilibrium moisture absorption by up to 75% [1]. While the target compound was not directly tested, its dual fluorine/trifluoromethyl substitution places it within this high-performance class, suggesting it would offer similar or enhanced moisture barrier properties compared to non-fluorinated isocyanates like phenyl isocyanate.

Polymer Chemistry Surface Modification Moisture Resistance

High-Value Application Scenarios for 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene Based on Verified Differentiation


Pharmaceutical Intermediate for Kinase Inhibitors and CNS-Targeted Agents

The strong electron-withdrawing effect of the 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene scaffold, as quantified by its Hammett σ sum of approximately 0.88, enhances the electrophilicity of the isocyanate group, making it an ideal building block for introducing fluorinated aromatic ureas and carbamates into drug candidates [1]. This property is particularly valuable in medicinal chemistry for optimizing the metabolic stability and membrane permeability of central nervous system (CNS) drugs and kinase inhibitors, where the trifluoromethyl group is a privileged motif .

Agrochemical Building Block for Next-Generation Crop Protection Agents

Fluorinated aromatic isocyanates are established intermediates in the production of herbicides and insecticides [1]. The unique substitution pattern of 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene provides a distinct pharmacophore for designing novel active ingredients with potentially improved potency and selectivity compared to existing agents based on simpler fluorinated isocyanates. Its high certified purity (NLT 98%) ensures reliable performance in multi-step agrochemical syntheses .

Advanced Material Modification for Moisture-Resistant Polymers and Coatings

Leveraging the documented class advantage of fluorinated isocyanates in reducing moisture absorption by up to 75% in epoxy resins [1], this compound is a strategic choice for modifying polymer surfaces or creating novel polyurethanes with enhanced hydrophobicity and chemical resistance. Applications include protective coatings for electronics, aerospace composites, and anti-corrosion barriers where long-term environmental stability is critical.

Chemical Probe Development for Investigating Substituent Effects

Due to its well-defined and quantifiable electronic properties (e.g., Hammett σ sum ≈ 0.88) [1], 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene serves as a valuable model compound in physical organic chemistry research. It can be used as a probe to systematically study the influence of combined fluorine and trifluoromethyl substituents on reaction mechanisms, non-covalent interactions, and spectroscopic properties.

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